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Executive Summary
3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly functionalized aromatic building block

critical to modern organic synthesis and drug discovery[1]. Characterized by a precisely

substituted phenol ring, this compound serves as a vital intermediate in the development of

targeted oncology therapeutics, most notably inhibitors of Traf2- and Nck-interacting kinase

(TNIK)[2]. This whitepaper provides an in-depth technical analysis of its structural formula,

physicochemical properties, regioselective synthesis, and downstream pharmaceutical

derivatization.

Structural Formula & Physicochemical Profile
The structural formula of 3-ethyl-4-nitrophenol (SMILES: CCC1=C(C=CC(=C1)O)[O-]) is

defined by a central benzene scaffold with three key functional groups[1]:

Hydroxyl Group (-OH) at C1: Acts as a strong electron-donating group (EDG) via resonance,

activating the aromatic ring toward electrophilic attack.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3059447#bc-rfq
https://www.benchchem.com/product/b3059447/docs?utm_src=pdf-body#3-ethyl-4-nitrophenol-structural-profiling-synthetic-methodologies-and-pharmaceutical-applications
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethyl-4-nitrophenol
https://patents.google.com/patent/WO2019156439A1/en
https://www.benchchem.com/product/b3059447/docs?utm_src=pdf-body#3-ethyl-4-nitrophenol-structural-profiling-synthetic-methodologies-and-pharmaceutical-applications
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethyl-4-nitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059447?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl Group (-CH2CH3) at C3: Provides weak electron donation via hyperconjugation and

introduces specific steric bulk that dictates downstream regioselectivity.

Nitro Group (-NO2) at C4: A powerful electron-withdrawing group (EWG) that significantly

increases the acidity of the C1 hydroxyl proton compared to an unsubstituted phenol.

Quantitative Data Summary
The following table summarizes the validated physicochemical parameters of 3-ethyl-4-
nitrophenol, which are essential for predicting its pharmacokinetic behavior and solubility

during synthetic workflows.

Property Value Source

IUPAC Name 3-ethyl-4-nitrophenol [1]

CAS Registry Number 14143-34-1 [1]

Molecular Formula C₈H₉NO₃ [1]

Molecular Weight 167.16 g/mol [1]

Topological Polar Surface Area

(TPSA)
66.1 Å² [1]

Partition Coefficient (XLogP3) 2.9 [1]

Predicted Boiling Point 311.8 ± 0.0 °C [3]

Predicted Density 1.3 ± 0.0 g/cm³ [3]

Mechanistic Synthesis: Regioselective Nitration
The primary synthetic route to 3-ethyl-4-nitrophenol involves the electrophilic aromatic

substitution (EAS) of 3-ethylphenol[4]. The success of this reaction relies heavily on

understanding the synergistic directing effects of the existing substituents.

Causality of Regioselectivity: In 3-ethylphenol, both the -OH and the -ethyl groups are

ortho/para directors. They mutually activate positions 2, 4, and 6 on the benzene ring.

Position 2 is flanked by both the -OH and -ethyl groups, making it highly sterically hindered.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3059447/docs?utm_src=pdf-body#3-ethyl-4-nitrophenol-structural-profiling-synthetic-methodologies-and-pharmaceutical-applications
https://www.benchchem.com/product/b3059447/docs?utm_src=pdf-body#3-ethyl-4-nitrophenol-structural-profiling-synthetic-methodologies-and-pharmaceutical-applications
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethyl-4-nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethyl-4-nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethyl-4-nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethyl-4-nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethyl-4-nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethyl-4-nitrophenol
https://www.guidechem.com/dictionary/en/14143-34-1.html
https://www.guidechem.com/dictionary/en/14143-34-1.html
https://www.benchchem.com/product/b3059447/docs?utm_src=pdf-body#3-ethyl-4-nitrophenol-structural-profiling-synthetic-methodologies-and-pharmaceutical-applications
https://www.benchchem.com/product/b3059447
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059447?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position 6 is ortho to the -OH group but para to the -ethyl group.

Position 4 is para to the strongly activating -OH group and ortho to the -ethyl group. Because

the -OH group is the dominant activating group and position 4 avoids the extreme steric

clash found at position 2, the nitronium ion ( NO2+​) preferentially attacks C4, yielding 3-
ethyl-4-nitrophenol as the major thermodynamic and kinetic product.
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Synthetic workflow and regioselective pathway for 3-ethyl-4-nitrophenol.

Experimental Protocol 1: Regioselective Nitration
This protocol is designed as a self-validating system to ensure isomeric purity and prevent

oxidative degradation.

Preparation: Dissolve 1.0 equivalent of 3-ethylphenol in glacial acetic acid to moderate the

reaction kinetics and ensure a homogeneous phase.
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Thermal Control (Causality): Chill the reaction vessel to 0–5 °C using an ice-brine bath.

Nitration is highly exothermic; strict thermal control prevents the formation of dinitrophenols

and oxidative cleavage of the aromatic ring.

Nitration: Prepare a mixed acid solution (1.05 eq of 70% HNO3​in concentrated H2​SO4​). Add

this dropwise to the stirring phenol solution over 30 minutes.

Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a

Hexane/Ethyl Acetate (8:2) mobile phase. The appearance of a distinct yellow spot (due to

the nitrophenol chromophore) indicates product formation[4].

Quenching & Isolation: Pour the reaction mixture over crushed ice. The sudden shift in

polarity and temperature will precipitate the crude 3-ethyl-4-nitrophenol. Filter under

vacuum.

Purification: Recrystallize the crude solid from hot ethanol/water to separate the major 4-nitro

isomer from trace 2-nitro and 6-nitro byproducts.

Pharmaceutical Applications: TNIK Inhibitor
Development
In drug development, 3-ethyl-4-nitrophenol is rarely the final Active Pharmaceutical Ingredient

(API). Instead, it is a crucial precursor. The nitro group is catalytically reduced to an amine,

yielding 4-amino-3-ethylphenol, which is subsequently used to synthesize inhibitors of Traf2-

and Nck-interacting kinase (TNIK)[2]. TNIK is a key regulatory kinase in the Wnt/β-catenin

signaling pathway, which is frequently hyperactive in colorectal, gastric, and breast cancers[2].
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Downstream derivatization of 3-ethyl-4-nitrophenol into TNIK inhibitors for oncology.

Experimental Protocol 2: Catalytic Hydrogenation to 4-
Amino-3-ethylphenol
Based on established pharmaceutical patent methodologies for TNIK inhibitor precursors[2].
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Solvent System Preparation: Dissolve 10.4 g (62 mmol) of 3-ethyl-4-nitrophenol in a

solvent mixture of Ethyl Acetate (EA) and Methanol (MeOH) at a 90:10 ratio (v/v)[2].

Causality: EA ensures high solubility of the starting material, while MeOH acts as a proton

source to facilitate efficient hydrogen transfer.

Catalyst Addition: Add 1.0 g of 10% Palladium on Carbon (Pd/C) to the solution[2].

Hydrogenation: Seal the reaction in a hydrogenator. Purge the vessel with inert gas

(Nitrogen or Argon) three times, followed by purging with H2​gas. React under a steady H2​

atmosphere (balloon or low-pressure reactor) at room temperature for 4 hours[2].

Validation (In-Process): Utilize Liquid Chromatography-Mass Spectrometry (LC-MS). The

reaction is complete when the mass peak shifts from m/z 167 (nitrophenol) to m/z 137

(aminophenol), confirming the complete reduction of the −NO2​group to −NH2​.

Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C

catalyst[2].

Concentration: Remove the EA/MeOH solvent under reduced pressure using a rotary

evaporator. Wash the resulting solid with cold EA to yield highly pure 4-amino-3-ethylphenol

(typical yield: ~94%)[2].

Analytical Validation Standards
To ensure the trustworthiness of the synthesized 3-ethyl-4-nitrophenol, the following analytical

signatures must be verified:

¹H NMR Spectroscopy: The ethyl group will display a characteristic spin-spin coupling

pattern: a triplet (~1.2 ppm) for the methyl protons and a quartet (~2.7 ppm) for the

methylene protons[4]. The aromatic region will show three distinct proton signals, confirming

the 1,3,4-substitution pattern.

UV-Vis Spectroscopy: The compound exhibits a strong absorption band characteristic of the

nitrophenol chromophore. Upon exposure to basic conditions (deprotonation of the -OH

group to form a phenoxide ion), a pronounced bathochromic shift (red shift) will be observed

due to extended electron delocalization[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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